N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C28H27N3O3S2 and its molecular weight is 517.66. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antibacterial Properties
- Some derivatives of N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide have shown promising antimicrobial and antibacterial activities. For example, specific compounds synthesized from aryl thioamides have demonstrated inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis, Escherichia coli, and Staphylococcus aureus (Khatiwora et al., 2013), (Bikobo et al., 2017).
Anticancer Activity
- Several compounds derived from this chemical structure have been evaluated for their potential anticancer properties. A study found that certain derivatives showed moderate to excellent anticancer activity against various cancer cell lines, indicating potential use in cancer therapy (Ravinaik et al., 2021).
Anti-Arrhythmic Properties
- Piperidine-based derivatives of this compound have been researched for their anti-arrhythmic activities. Some newly synthesized compounds were found to have significant anti-arrhythmic effects, suggesting potential applications in cardiovascular medicine (Abdel‐Aziz et al., 2009).
Neuroprotective and Antidementia Potential
- Certain piperidine derivatives have shown anti-acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases like Alzheimer's. These compounds could potentially be developed as antidementia agents (Sugimoto et al., 1990).
Enhancing Immune Responses
- Aminothiazole scaffold compounds, including derivatives of this chemical, have been identified as potential adjuvants to enhance immune responses in vaccines. They have shown to increase murine antigen-specific antibody responses when used with other adjuvants (Saito et al., 2022).
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S2/c1-20-10-12-21(13-11-20)25-26(22-8-4-2-5-9-22)35-28(29-25)30-27(32)23-14-16-24(17-15-23)36(33,34)31-18-6-3-7-19-31/h2,4-5,8-17H,3,6-7,18-19H2,1H3,(H,29,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTXOCORTNFPBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.